molecular formula C13H11ClN2O B5621793 N-(4-chloro-2-methylphenyl)pyridine-3-carboxamide

N-(4-chloro-2-methylphenyl)pyridine-3-carboxamide

Cat. No.: B5621793
M. Wt: 246.69 g/mol
InChI Key: HQMLDAPFSZGWOD-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C13H11ClN2O. It is known for its applications in medicinal chemistry, particularly in the development of anti-tubercular agents. The compound features a pyridine ring substituted with a carboxamide group and a 4-chloro-2-methylphenyl group, making it a valuable scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)pyridine-3-carboxamide typically involves the reaction of 4-chloro-2-methylaniline with pyridine-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-tubercular agent.

    Medicine: Explored for its therapeutic properties in treating infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. In the context of anti-tubercular activity, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to disrupt cell wall synthesis and energy metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-methyl-2-pyridinecarboxamide
  • 2-Chloro-N-(4-methylphenyl)pyridine-3-carboxamide
  • N-(4-chloro-2-methylphenyl)pyridine-4-carboxamide

Uniqueness

N-(4-chloro-2-methylphenyl)pyridine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a scaffold for drug development, particularly in anti-tubercular research, highlights its significance in medicinal chemistry.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c1-9-7-11(14)4-5-12(9)16-13(17)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMLDAPFSZGWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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